tert-Butyl 6-(4-bromophenyl)-8-oxo-2,5,7-triazaspiro[3.4]oct-5-ene-2-carboxylate
Description
tert-Butyl 6-(4-bromophenyl)-8-oxo-2,5,7-triazaspiro[34]oct-5-ene-2-carboxylate is a complex organic compound with a unique spirocyclic structure
Properties
Molecular Formula |
C16H18BrN3O3 |
|---|---|
Molecular Weight |
380.24 g/mol |
IUPAC Name |
tert-butyl 6-(4-bromophenyl)-8-oxo-2,5,7-triazaspiro[3.4]oct-5-ene-2-carboxylate |
InChI |
InChI=1S/C16H18BrN3O3/c1-15(2,3)23-14(22)20-8-16(9-20)13(21)18-12(19-16)10-4-6-11(17)7-5-10/h4-7H,8-9H2,1-3H3,(H,18,19,21) |
InChI Key |
FMUAQPOSALHXGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C(=O)NC(=N2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 6-(4-bromophenyl)-8-oxo-2,5,7-triazaspiro[3.4]oct-5-ene-2-carboxylate involves multiple steps. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.
Introduction of the bromophenyl group: This step typically involves a substitution reaction where a bromophenyl group is introduced into the spirocyclic core.
Formation of the tert-butyl ester: This step involves the esterification of the carboxylic acid group with tert-butyl alcohol.
The reaction conditions for these steps can vary, but they often involve the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Chemical Reactions Analysis
tert-Butyl 6-(4-bromophenyl)-8-oxo-2,5,7-triazaspiro[3.4]oct-5-ene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to form various reduced derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The bromophenyl group can undergo substitution reactions to introduce different functional groups. Common reagents for these reactions include nucleophiles such as amines and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 6-(4-bromophenyl)-8-oxo-2,5,7-triazaspiro[3.4]oct-5-ene-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: This compound is of interest as a potential drug candidate due to its unique structure and potential biological activity.
Materials Science: This compound can be used as a building block for the synthesis of novel materials with unique properties.
Chemical Biology: This compound can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of tert-Butyl 6-(4-bromophenyl)-8-oxo-2,5,7-triazaspiro[3.4]oct-5-ene-2-carboxylate involves its interaction with specific molecular targets. The exact molecular targets and pathways involved depend on the specific application of the compound. For example, in medicinal chemistry, this compound may interact with specific enzymes or receptors to exert its biological effects.
Comparison with Similar Compounds
tert-Butyl 6-(4-bromophenyl)-8-oxo-2,5,7-triazaspiro[3.4]oct-5-ene-2-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: This compound has a similar spirocyclic structure but lacks the bromophenyl group.
tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.4]oct-6-ene-2-carboxylate: This compound has a similar spirocyclic structure but contains a different substituent group.
The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which gives it distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
